Methylene bis(chlorosulfate)

Catalog No.
S783876
CAS No.
92975-18-3
M.F
CH2Cl2O6S2
M. Wt
245.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylene bis(chlorosulfate)

CAS Number

92975-18-3

Product Name

Methylene bis(chlorosulfate)

IUPAC Name

bis(chlorosulfonyloxy)methane

Molecular Formula

CH2Cl2O6S2

Molecular Weight

245.1 g/mol

InChI

InChI=1S/CH2Cl2O6S2/c2-10(4,5)8-1-9-11(3,6)7/h1H2

InChI Key

GGRDHZBJMKCESK-UHFFFAOYSA-N

SMILES

C(OS(=O)(=O)Cl)OS(=O)(=O)Cl

Canonical SMILES

C(OS(=O)(=O)Cl)OS(=O)(=O)Cl

Methylene bis(chlorosulfate) is an organosulfur compound with the molecular formula CH2(OSO2Cl)2\text{CH}_2(\text{OSO}_2\text{Cl})_2. This compound is characterized by the presence of two chlorosulfate groups attached to a methylene bridge. It is synthesized primarily through the reaction of methylene chloride with sulfur trioxide, leading to its formation alongside chloromethyl chlorosulfate as a byproduct . Methylene bis(chlorosulfate) is recognized for its high reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

, particularly involving nucleophiles. It can react with halide ions and other nucleophiles to produce chlorinated products. The reaction mechanism often involves the nucleophilic attack on the sulfur-bound chloride, leading to the displacement of chloride ions and forming new organosulfur compounds .

The general reaction can be summarized as follows:

CH2(OSO2Cl)2+NucleophileProducts\text{CH}_2(\text{OSO}_2\text{Cl})_2+\text{Nucleophile}\rightarrow \text{Products}

This compound also exhibits reactivity with chloromethyl chlorosulfate, where further sulfation occurs under specific conditions, producing a mixture of products that can include methylene bis(chlorosulfate) .

Methylene bis(chlorosulfate) is synthesized through a two-step process involving methylene chloride and sulfur trioxide. The steps are as follows:

  • Reaction Setup: Methylene chloride is reacted with sulfur trioxide at controlled temperatures (typically between 0°C to 50°C). The reaction is slightly exothermic and requires stabilization using agents like sodium carbonate or sodium bicarbonate to prevent decomposition during distillation .
  • Distillation: After the reaction, fractional distillation separates chloromethyl chlorosulfate and methylene bis(chlorosulfate). The first stage typically operates at lower temperatures (50°C to 60°C) to isolate chloromethyl chlorosulfate, while the second stage (85°C to 95°C) yields methylene bis(chlorosulfate) .

Methylene bis(chlorosulfate) is primarily used in organic synthesis as a chlorinating agent. Its applications include:

  • Synthesis of Organosulfur Compounds: It serves as an intermediate in producing various organosulfur derivatives.
  • Chlorination Reactions: It can be used to introduce chlorosulfate functionalities into organic molecules, which may enhance their chemical properties or biological activities.
  • Catalytic Processes: Due to its reactivity, it may play a role in catalytic processes involving nucleophilic substitutions .

Interaction studies involving methylene bis(chlorosulfate) primarily focus on its reactivity with nucleophiles. Research indicates that it undergoes nucleophilic displacement reactions efficiently, which can lead to various substituted products . Comparative studies show that its reactivity is generally higher than that of chloromethyl chlorosulfate but lower than methyl chlorosulfate, indicating a unique position within its chemical family .

Methylene bis(chlorosulfate) shares similarities with several other compounds in terms of structure and reactivity. Here are some notable comparisons:

Compound NameMolecular FormulaKey FeaturesReactivity Level
Methyl chlorosulfateCH₃OSO₂ClSimple structure; widely used in chlorinationHigh
Chloromethyl chlorosulfateClCH₂OSO₂ClKey precursor; less reactive than methylene bisModerate
Dimethyl sulfate(CH₃O)₂SO₂Highly toxic; used for methylationVery High
Sulfur trioxideSO₃Strong electrophile; used in sulfonation reactionsExtremely High

Uniqueness of Methylene Bis(chlorosulfate)

Methylene bis(chlorosulfate) is unique due to its dual chlorosulfate groups attached to a methylene bridge, which enhances its reactivity compared to similar compounds. This structural feature allows for selective nucleophilic attacks that are not possible with simpler structures like methyl chlorosulfate or dimethyl sulfate.

XLogP3

0.7

Wikipedia

Chlorosulfuric acid S,S'-methylene ester

Dates

Modify: 2023-07-21

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